molecular formula C22H16ClN3O5S B3011904 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 877638-09-0

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B3011904
CAS No.: 877638-09-0
M. Wt: 469.9
InChI Key: ARBMMZFKZGZBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a heterocyclic hybrid molecule combining pyrimidine, pyranone, and isoxazole moieties. Its structure features:

  • A 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate ester, providing lipophilicity and steric bulk that may influence bioavailability and target binding.

For instance, pyrimidinone derivatives exhibit antibacterial, anticancer, and anti-inflammatory activities , while isoxazole carboxylates are associated with kinase inhibition .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O5S/c1-12-7-8-24-22(25-12)32-11-14-9-17(27)18(10-29-14)30-21(28)19-13(2)31-26-20(19)15-5-3-4-6-16(15)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBMMZFKZGZBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈ClN₃O₄S, with a molecular weight of approximately 418.5 g/mol. Its structure features multiple functional groups, including:

  • A pyrimidine ring
  • A pyranone moiety
  • An isoxazole derivative

These structural components are significant for the compound's reactivity and biological interactions.

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial properties : The presence of the pyrimidine and isoxazole rings is often associated with antimicrobial activity.
  • Anticancer effects : Research indicates that the compound may interact with various cellular pathways involved in cancer progression.

The mechanism of action is primarily linked to its interactions with biological targets such as enzymes or receptors. The thioether and pyrimidine moieties are crucial for binding at active sites, potentially modulating enzymatic activity.

Biological Activity Overview

Activity TypeDescription
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
CardiovascularMay interact with the apelin/APJ system, influencing cardiovascular homeostasis.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the synthesis of related compounds demonstrating significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. These findings suggest that the thioether linkage enhances the biological activity of similar derivatives.
  • Anticancer Potential :
    • Research involving analogs of this compound revealed promising results in inhibiting growth in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Cardiovascular Effects :
    • The compound has been studied for its role as a selective antagonist in the apelin/APJ signaling pathway, which is critical for regulating cardiovascular functions. ML221, a related compound, showed >37-fold selectivity over the angiotensin II type 1 receptor, indicating potential therapeutic applications in cardiovascular diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The compound’s uniqueness lies in its hybrid architecture. Key structural distinctions from similar compounds include:

  • Pyrimidine-Thioether Linkage : Unlike simpler pyrimidine derivatives (e.g., 2-thioxopyrimidines in or 6-aryl-4-oxo-dihydropyrimidines in ), the target compound incorporates a methylthio bridge, which may enhance metabolic stability compared to unsubstituted thioethers .
  • Isoxazole Ester vs.

Data Table: Comparison with Key Analogs

Compound Name/ID Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
Target Compound C₂₂H₁₉ClN₄O₅S (4-Methylpyrimidin-2-yl)thio, 2-chlorophenyl isoxazole Inferred: Antibacterial/Anticancer Alkylation/condensation N/A
5c () C₁₇H₁₂ClF₃N₃O₂S 4-(Trifluoromethyl)benzylthio Antibacterial Alkylation with benzyl bromide
Example 62 () C₂₈H₂₀F₂N₄O₃S 5-Methylthiophen-2-yl Anticancer (kinase inhibition) Suzuki coupling
Ethyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-... () C₁₃H₁₆N₂O₃S 5-Methylthiophen-2-yl, pyrimidinone Not reported Conventional alkylation
Compound 58 () C₁₅H₁₄N₄O₂S Benzoyl, methoxy-pyrrolopyrimidine Not reported Alkylation/alcoholysis

Research Findings and Limitations

  • Key Observations: The 2-chlorophenyl group in the target compound likely enhances lipophilicity (logP ~3–4) compared to analogs with polar substituents (e.g., trifluoromethyl in 5c) . The pyranone ring may improve solubility relative to fully aromatic systems (e.g., chromenes in ) .
  • Limitations: No direct experimental data (e.g., IC₅₀, MIC) are available for the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and how can regioselectivity be controlled during its assembly?

  • Methodological Answer: The compound’s synthesis typically involves multi-step strategies, such as:

  • Biginelli Reaction: Cyclocondensation of thiourea derivatives, aldehydes, and β-keto esters to form pyrimidinone intermediates .
  • Thioether Linkage Formation: Reaction of 4-methylpyrimidin-2-thiol with a bromomethyl-pyranone intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Regioselectivity Control: Use steric/electronic directing groups (e.g., 2-chlorophenyl) to guide isoxazole carboxylate coupling. Monitor reaction progress via TLC and LC-MS to isolate desired regioisomers .

Q. Which analytical techniques are critical for structural elucidation?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine methyl vs. isoxazole methyl) and thioether connectivity .
  • Mass Spectrometry (HR-MS): Validate molecular ion peaks and fragment patterns (e.g., loss of CO₂ from the carboxylate group) .
  • X-ray Crystallography: Resolve ambiguity in stereochemistry or tautomeric forms (e.g., pyranone 4-oxo conformation) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer:

  • Kinase Inhibition Assays: Test against Src/Abl kinases using ATP-binding assays (e.g., ADP-Glo™) at 1–10 µM concentrations .
  • Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility Optimization: Employ DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives in cell-based assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side-product formation?

  • Methodological Answer:

  • Catalytic Optimization: Replace classical Biginelli catalysts (e.g., HCl) with Lewis acids like Yb(OTf)₃ to enhance reaction rates and yields (>80%) .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 24 h) and improve regioselectivity via controlled heating .
  • Side-Product Analysis: Use LC-MS to identify byproducts (e.g., over-alkylated pyrimidines) and adjust stoichiometry/reactant addition order .

Q. What strategies resolve contradictions in spectral data vs. computational modeling?

  • Methodological Answer:

  • DFT Calculations: Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to validate tautomeric forms .
  • Dynamic Effects: Account for solvent polarity (e.g., DMSO vs. CDCl₃) in NMR simulations using COSMO-RS .
  • Crystallographic Validation: Resolve discrepancies (e.g., pyranone ring puckering) via single-crystal X-ray diffraction .

Q. How can the compound’s metabolic stability be evaluated in preclinical models?

  • Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS over 60 min .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Metabolite Identification: Apply UPLC-QTOF to detect hydroxylated or glucuronidated metabolites .

Q. What in silico approaches predict binding modes to biological targets?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., PDB: 1OPJ). Prioritize poses with hydrogen bonds to pyrimidine N1 and isoxazole carboxylate .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hotspot residue contributions .
  • Free Energy Calculations: Apply MM-PBSA to rank binding affinities vs. known inhibitors .

Contradiction Analysis and Troubleshooting

Q. Conflicting bioactivity data arises between in vitro and cell-based assays. How is this addressed?

  • Methodological Answer:

  • Membrane Permeability: Measure logP (e.g., shake-flask method) and use PAMPA assays to correlate cellular uptake with hydrophobicity .
  • Efflux Pump Effects: Co-administer ABC transporter inhibitors (e.g., verapamil) in cell assays .
  • Prodrug Design: Esterify the carboxylate group to enhance permeability, then hydrolyze intracellularly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.